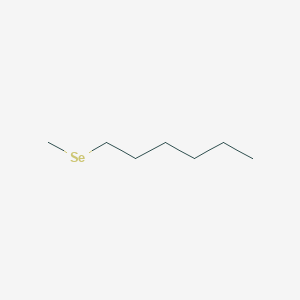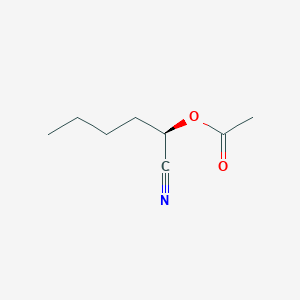
(1R)-1-Cyanopentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Cyanopentyl acetate is an organic compound with the molecular formula C8H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanopentyl acetate typically involves the reaction of (1R)-1-cyanopentanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
(1R)-1-Cyanopentanol+Acetic Anhydride→(1R)-1-Cyanopentyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Cyanopentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (1R)-1-cyanopentanol and acetic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
Hydrolysis: (1R)-1-Cyanopentanol and acetic acid.
Reduction: (1R)-1-Aminopentyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Cyanopentyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters and nitriles.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-Cyanopentyl acetate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Cyanobutyl acetate: Similar structure but with a shorter carbon chain.
(1R)-1-Cyanohexyl acetate: Similar structure but with a longer carbon chain.
(1R)-1-Cyanopentyl propionate: Similar structure but with a different ester group.
Uniqueness
(1R)-1-Cyanopentyl acetate is unique due to its specific chiral configuration and the presence of both a nitrile and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for studying stereochemistry and reaction mechanisms.
Eigenschaften
CAS-Nummer |
918427-25-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
[(1R)-1-cyanopentyl] acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(6-9)11-7(2)10/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
IKUDXUUQDJATTJ-MRVPVSSYSA-N |
Isomerische SMILES |
CCCC[C@H](C#N)OC(=O)C |
Kanonische SMILES |
CCCCC(C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)

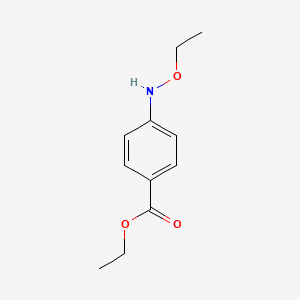
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
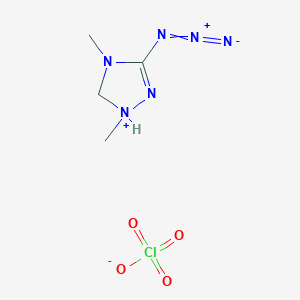
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
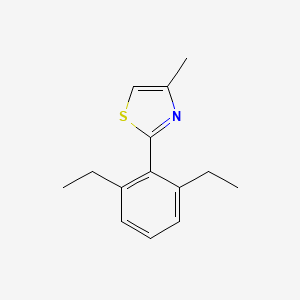
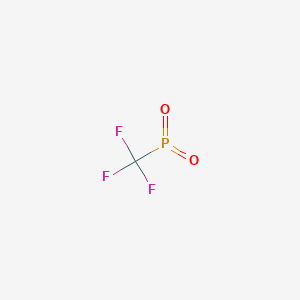
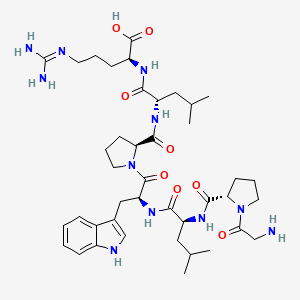
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
